[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane

Catalog No.
S3566734
CAS No.
68909-20-6
M.F
C6H19NO2Si3
M. Wt
221.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[dimethyl-(trimethylsilylamino)silyl]methane;dioxo...

CAS Number

68909-20-6

Product Name

[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane

Molecular Formula

C6H19NO2Si3

Molecular Weight

221.48 g/mol

InChI

InChI=1S/C6H19NSi2.O2Si/c1-8(2,3)7-9(4,5)6;1-3-2/h7H,1-6H3;

InChI Key

SVOGQRMBDCQOJU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N[Si](C)(C)C.O=[Si]=O

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.O=[Si]=O

Description

The exact mass of the compound Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica is 221.07235845 g/mol and the complexity rating of the compound is 94.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

The compound [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane is a silane derivative characterized by the presence of both dimethyl and trimethylsilylamino groups. This compound possesses unique structural features that contribute to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis. Silanes are compounds that contain silicon atoms bonded to carbon or hydrogen, and their reactivity is often influenced by the nature of the substituents attached to the silicon atom.

The chemical behavior of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane can be understood through its participation in various reactions typical of silanes. These include:

  • Hydrolysis: Silanes can undergo hydrolysis to form silanols, which may further condense to form siloxanes.
  • Cross-coupling reactions: The presence of silyl groups can facilitate cross-coupling reactions, particularly in the formation of carbon-silicon bonds.
  • Functional group transformations: The compound is likely to participate in nucleophilic substitution reactions due to the presence of reactive silyl groups.

These reactions are significant for synthesizing more complex silicon-containing compounds and materials.

Synthesis of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane can be achieved through several methods:

  • Direct synthesis from silyl chlorides: Reacting dimethylsilyl chloride with trimethylsilylamine in the presence of a base can yield the desired compound.
  • Hydrosilylation reactions: The compound may also be synthesized via hydrosilylation, where a silicon-hydrogen bond reacts with an alkene or alkyne.
  • Condensation reactions: Utilizing silanol precursors through condensation reactions under controlled conditions can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing silicon-based compounds.

The applications of [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane span various fields:

  • Materials Science: Used as a precursor for silicon-based polymers and coatings due to its ability to enhance material properties.
  • Organic Synthesis: Acts as a reagent in synthetic pathways involving silicon chemistry, particularly in creating new organosilicon compounds.
  • Pharmaceuticals: Potential applications in drug delivery systems or as intermediates in pharmaceutical synthesis.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane focus on its reactivity with biological molecules and other chemical species. Research indicates that:

  • Silanes can interact with biomolecules, potentially influencing their stability and activity.
  • Understanding these interactions is crucial for evaluating the safety and efficacy of silane derivatives in biomedical applications.

Such studies are essential for predicting how this compound might behave in biological systems.

Several compounds share similarities with [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane, particularly within the category of organosilanes. Notable comparisons include:

Compound NameStructure FeaturesUnique Aspects
TrimethylsilaneThree methyl groups attached to siliconCommonly used as a solvent and reagent
DimethyldichlorosilaneTwo methyl groups, two chlorine atomsUsed in silicone production
TriethoxysilaneThree ethoxy groups attached to siliconImportant for surface modification
(3-Aminopropyl)triethoxysilaneAmino group attached to an ethoxy-siliconEnhances adhesion properties

These comparisons highlight how [dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane stands out due to its unique combination of amino and silyl functionalities, which may confer distinct chemical properties and potential applications not found in simpler silanes.

Physical Description

DryPowder; DryPowder, WetSolid, Liquid; Liquid; WetSolid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.07235845 g/mol

Monoisotopic Mass

221.07235845 g/mol

Heavy Atom Count

12

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Electrical sealant
Intercompany shipment
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Printing and related support activities
Printing ink manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica: ACTIVE

Dates

Modify: 2024-02-18

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